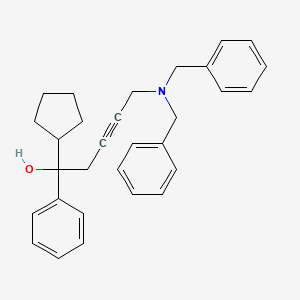![molecular formula C27H26FN3O4S B11682041 (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (2Z)-3-[2-(3,4-diméthoxyphényl)éthyl]-N-(4-fluorophényl)-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide est une molécule organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Sa structure comprend plusieurs groupes fonctionnels, ce qui en fait un composé polyvalent pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2Z)-3-[2-(3,4-diméthoxyphényl)éthyl]-N-(4-fluorophényl)-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses conditions réactionnelles pour former le produit final. Les voies de synthèse courantes comprennent:
Réactions de condensation: Les étapes initiales impliquent souvent la condensation de la 3,4-diméthoxyphényléthylamine avec des dérivés d'acides carboxyliques appropriés.
Cyclisation: Les produits intermédiaires subissent des réactions de cyclisation pour former le cycle thiazinane.
Réactions de substitution: Introduction des groupes fluorophényle et phénylimino par des réactions de substitution.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-3-[2-(3,4-diméthoxyphényl)éthyl]-N-(4-fluorophényl)-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide: peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution: Le composé peut participer à des réactions de substitution nucléophile et électrophile.
Réactifs et conditions courants
Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants: Les solvants courants incluent le dichlorométhane, l'éthanol et l'acétonitrile.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
(2Z)-3-[2-(3,4-diméthoxyphényl)éthyl]-N-(4-fluorophényl)-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide: présente un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine: Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (2Z)-3-[2-(3,4-diméthoxyphényl)éthyl]-N-(4-fluorophényl)-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et déclenchant des effets en aval. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate
- Acétoacétate d'éthyle
Unicité
(2Z)-3-[2-(3,4-diméthoxyphényl)éthyl]-N-(4-fluorophényl)-4-oxo-2-(phénylimino)-1,3-thiazinane-6-carboxamide: se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa structure permet des applications diverses et en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C27H26FN3O4S |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-13-8-18(16-23(22)35-2)14-15-31-25(32)17-24(26(33)29-21-11-9-19(28)10-12-21)36-27(31)30-20-6-4-3-5-7-20/h3-13,16,24H,14-15,17H2,1-2H3,(H,29,33) |
Clé InChI |
FERWVVCVMVTXAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681960.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![ethyl [6-bromo-2-(2,4-dimethoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11681988.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
